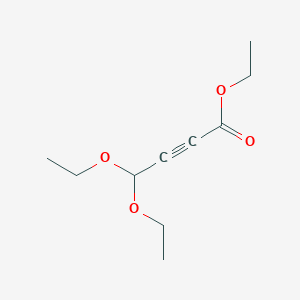

Ethyl 4,4-diethoxybut-2-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,4-diethoxybut-2-ynoate can be synthesized from triethyl orthoformate and ethyl propiolate . The reaction typically involves the use of an inert atmosphere and room temperature conditions to ensure the stability of the compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with a focus on maintaining purity and yield through controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-diethoxybut-2-ynoate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-diethoxybut-2-ynoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biochemical assays and as a reagent in enzymatic studies.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4,4-diethoxybut-2-ynoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s alkyne moiety allows it to engage in cycloaddition reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

- Ethyl 4-ethoxybut-2-ynoate

- Ethyl 4,4-dimethoxybut-2-ynoate

- Methyl 4,4-diethoxybut-2-ynoate

Comparison: this compound is unique due to its specific combination of ester and alkyne functional groups, which provide distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a preferred choice for various chemical transformations .

Biological Activity

Ethyl 4,4-diethoxybut-2-ynoate is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure:

- Molecular Formula: C12H18O4

- Molecular Weight: 230.27 g/mol

- CAS Number: 15121-89-8

This compound exhibits its biological effects primarily through interactions with various biomolecular targets. The compound is known to influence enzyme activity, cellular signaling pathways, and gene expression.

-

Enzyme Interactions:

- It has been reported that the compound can bind to active sites of enzymes, potentially inhibiting or modifying their activity. This can lead to alterations in metabolic pathways and cellular functions.

- Cellular Effects:

Biological Activities

This compound demonstrates several notable biological activities:

- Anticancer Activity:

-

Anti-inflammatory Effects:

- The compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed:

- IC50 Value: 25 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis via mitochondrial pathway activation.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation:

- Findings: this compound significantly decreased levels of TNF-alpha and IL-6 in treated macrophages.

- Conclusion: The compound may serve as a potential therapeutic agent for inflammatory conditions.

Data Table: Biological Activities Summary

Properties

IUPAC Name |

ethyl 4,4-diethoxybut-2-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIQFSUYMNZCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC(=O)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.